molecular formula C30H60O2 B14191359 Tetradecan-2-YL hexadecanoate CAS No. 865675-32-7

Tetradecan-2-YL hexadecanoate

Cat. No.: B14191359
CAS No.: 865675-32-7
M. Wt: 452.8 g/mol
InChI Key: ZYYAIZZOGVWIDN-UHFFFAOYSA-N
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Description

Tetradecan-2-YL hexadecanoate is an ester compound formed by the condensation of hexadecanoic acid (palmitic acid) with tetradecan-2-ol (a secondary alcohol with a 14-carbon chain). These analogs differ in physicochemical properties, applications, and biological activities based on their alcohol components. This article focuses on comparing this compound with structurally similar esters, leveraging data from diverse sources to highlight key distinctions.

Properties

CAS No.

865675-32-7

Molecular Formula

C30H60O2

Molecular Weight

452.8 g/mol

IUPAC Name

tetradecan-2-yl hexadecanoate

InChI

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-30(31)32-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3

InChI Key

ZYYAIZZOGVWIDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecan-2-YL hexadecanoate typically involves the esterification reaction between tetradecan-2-ol and hexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and acid.

    Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Tetradecan-2-ol and hexadecanoic acid.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Tetradecan-2-YL hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of cosmetics, lubricants, and as an emollient in personal care products.

Mechanism of Action

The mechanism of action of tetradecan-2-YL hexadecanoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be metabolized by esterases, releasing tetradecan-2-ol and hexadecanoic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexadecanoate esters share a common fatty acid backbone but exhibit divergent properties due to their alcohol substituents. Below is a detailed comparison:

Ethyl Hexadecanoate (Ethyl Palmitate)

  • Structure: Ethyl ester of hexadecanoic acid.
  • Molecular Weight : 284.48 g/mol (C₁₈H₃₆O₂) .
  • Applications: Found in plant metabolites (e.g., Bupleurum chinense) and yeast (Saccharomyces cerevisiae) . Implicated in beer fermentation, contributing to sensory profiles at concentrations as low as 51.8% in ethyl acetate fractions .
  • Key Distinction : Higher volatility compared to longer-chain esters, making it suitable for flavor and fragrance industries.

Methyl Hexadecanoate (Methyl Palmitate)

  • Structure: Methyl ester of hexadecanoic acid.
  • Molecular Weight : 270.45 g/mol (C₁₇H₃₄O₂) .
  • Properties :
    • Practically insoluble in water; neutral polarity .
    • Detected in cloves and human saliva, serving as a biomarker for dietary intake .
  • Applications: Used in lipid bilayer studies and as a laboratory chemical due to its stability . Minor component (4.16%) in ethyl acetate fractions with moderate XO inhibition (ΔG = -7.6 kcal/mol) .

Hexadecyl Hexadecanoate (Cetyl Palmitate)

  • Structure: Ester of hexadecanoic acid and hexadecanol.
  • Market Data :
    • Dominates the Asia-Pacific cosmetics sector due to emollient properties .
    • Forecasted CAGR of XX% (2019–2033), driven by demand in personal care products .
  • Key Distinction : High hydrophobicity and waxy texture, ideal for skincare formulations.

2-Phenylethyl Hexadecanoate

  • Structure : Aromatic ester with a phenylethyl alcohol group.
  • Research Findings: Identified in butterfly wings (Bicyclus martius sanaos) as a male-specific pheromone . Characterized by mass spectral fragments (e.g., m/z 239 for hexadecanoylium ion) and a molecular ion at m/z 360 .
  • Key Distinction : Aromaticity enhances stability and odor profile, relevant in ecological signaling.

E-Phytyl Hexadecanoate

  • Structure : Ester with a terpene-derived phytyl alcohol group.
  • Sources : Isolated from Piper carniconnectivum alongside phytosterols .
  • Properties : The phytyl group increases molecular bulk, likely influencing membrane interactions in biological systems.

1,2-Dipalmitoyl-sn-glycero-3-phosphorylethanolamine (DPPE)

  • Structure: Phospholipid with two hexadecanoate chains attached to a glycerol backbone.
  • Applications :
    • Critical for lipid bilayer studies; synthetic purity >98% .
    • CAS 923-61-5; molecular weight ≈ 692.04 g/mol .
  • Key Distinction: Amphiphilic structure enables membrane integration, unlike non-polar esters.

Data Tables

Table 1: Physicochemical Comparison of Hexadecanoate Esters

Compound Molecular Weight (g/mol) Solubility Key Applications
Ethyl Hexadecanoate 284.48 Low in water Flavoring, XO inhibition
Methyl Hexadecanoate 270.45 Insoluble in water Biomarker, lab chemical
Hexadecyl Hexadecanoate 480.86 Hydrophobic Cosmetics
2-Phenylethyl Hexadecanoate 360.61 Lipid-soluble Pheromones

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Ethyl and methyl hexadecanoates show promise as enzyme inhibitors, with ethyl derivatives dominating bioactive fractions .
  • Ecological Significance: 2-Phenylethyl hexadecanoate’s role in insect communication underscores its evolutionary importance .
  • Industrial Demand: Hexadecyl hexadecanoate’s growth in Asia-Pacific reflects trends in natural-ingredient cosmetics .

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